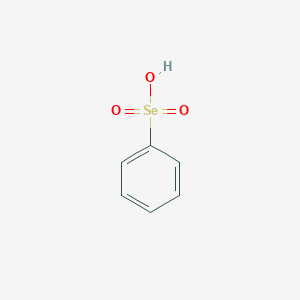

Benzeneselenonic acid

Description

Benzeneselenonic acid (C₆H₅SeO₃H) is an organoselenium compound characterized by a selenium atom in the +6 oxidation state bonded to a benzene ring and three oxygen atoms, forming a selenonic acid group (–Se(=O)₂OH). Its structure distinguishes it from inorganic selenic acid (H₂SeO₄), which lacks an organic substituent . The compound was first synthesized in the early 20th century via prolonged heating of benzene with selenic acid, though later studies revealed that the product likely contained mixed Se(IV)/Se(VI) species, such as selenonium selenonate salts (e.g., [PhSeO₂][PhSeO₃H]) . Benzeneselenonic acid is notable for its role in oxidation reactions, particularly in the presence of hydrogen peroxide, where it participates in catalytic cycles to generate reactive intermediates like peroxyseleninic acids .

Properties

CAS No. |

10505-00-7 |

|---|---|

Molecular Formula |

C6H6O3Se |

Molecular Weight |

205.08 g/mol |

IUPAC Name |

benzeneselenonic acid |

InChI |

InChI=1S/C6H6O3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) |

InChI Key |

IGJSLKQBNWRTNW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Se](=O)(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)(=O)O |

Synonyms |

Benzeneselenonic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Oxidation State Comparisons

Organoselenium compounds vary in oxidation state and functional groups, leading to distinct chemical behaviors. Key analogues include:

Key Observations :

- Oxidation State Stability: Benzeneselenonic acid (+6) is a stronger oxidizer than its +4 and +2 counterparts but is thermally unstable, decomposing explosively at 52°C . In contrast, benzeneseleninic acid (+4) is more stable and widely used in organic synthesis .

- Structural Analogues : Replacing selenium with sulfur (e.g., benzenesulfonic acid) reduces redox activity due to sulfur’s lower electronegativity and smaller atomic radius .

Q & A

Basic: What are the standard synthetic routes for benzeneselenonic acid, and how is its structural identity confirmed?

Methodological Answer:

Benzeneselenonic acid (C₆H₅SeO₃H) is typically synthesized via one-pot oxidation of phenylselenol or selenides using strong oxidizing agents like hydrogen peroxide or nitric acid. For example, a 2021 study reported a one-pot synthesis yielding benzeneselenonic acid with unexpected byproducts, highlighting the need for precise stoichiometric control . Structural confirmation requires multi-nuclear NMR (¹H, ¹³C) to resolve the selenium-bound functional groups. Key spectral markers include:

- ¹H NMR (D₂O): Aromatic protons at δ 7.5–7.8 ppm and absence of Se-H bonds (confirming oxidation) .

- ¹³C NMR: Carbon signals adjacent to selenium (e.g., C-Se at ~130 ppm) .

For reproducibility, experimental sections must detail solvent systems, oxidation conditions, and purification steps per academic journal guidelines (e.g., Beilstein Journal protocols) .

Basic: What safety protocols are critical when handling benzeneselenonic acid in laboratory settings?

Methodological Answer:

While benzeneselenonic acid is not classified as acutely hazardous, selenium compounds require caution due to potential chronic toxicity. Key protocols include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates or vapors .

- Waste Disposal: Neutralize acidic residues before disposal, as selenium compounds may require specialized treatment under institutional guidelines .

Advanced: How can researchers address contradictions in reaction yields or byproduct formation during benzeneselenonic acid synthesis?

Methodological Answer:

Discrepancies in yields or byproducts (e.g., selenoxide intermediates) often arise from:

- Oxidation Kinetics: Monitor reaction progress via TLC or in-situ Raman spectroscopy to identify incomplete oxidation steps .

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) may stabilize intermediates; switching to aqueous HNO₃ could suppress side reactions .

- Data Validation: Compare NMR data with computational models (DFT calculations) to confirm structural assignments and rule out impurities .

Document all parameters (temperature, stirring rate) systematically to isolate variables .

Advanced: How does the reactivity of benzeneselenonic acid compare to analogous sulfonic acids in catalytic applications?

Methodological Answer:

While sulfonic acids are more widely studied, benzeneselenonic acid’s stronger acidity (pKa ~1.5 vs. sulfonic acids’ ~2.5) and redox-active selenium center enable unique reactivity:

- Catalytic Screening: Design kinetic studies (e.g., ester hydrolysis) under controlled pH, comparing turnover rates with benzenesulfonic acid .

- Spectroscopic Probes: Use X-ray absorption spectroscopy (XAS) to track selenium’s oxidation state changes during catalysis .

- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) for proton-transfer steps using titration calorimetry to quantify acidity differences .

Advanced: How should researchers resolve conflicting spectral data (e.g., NMR shifts) for benzeneselenonic acid derivatives?

Methodological Answer:

Contradictions in NMR data may stem from solvent effects, pH-dependent tautomerism, or paramagnetic impurities. Mitigation strategies include:

- Standardized Conditions: Acquire spectra in deuterated water (D₂O) at consistent pH and temperature .

- Cross-Validation: Supplement NMR with IR spectroscopy (e.g., Se=O stretches at ~900 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

- Collaborative Analysis: Share raw data (FID files) with peer labs to verify interpretations, adhering to PRISMA guidelines for transparent reporting .

Advanced: What experimental design principles apply to studying benzeneselenonic acid’s role in organoselenium chemistry?

Methodological Answer:

For mechanistic studies (e.g., Se-centered redox reactions):

- Hypothesis Formulation: Clearly define independent variables (e.g., oxidant concentration) and dependent variables (e.g., reaction rate) .

- Control Experiments: Include selenium-free analogs (e.g., benzenesulfonic acid) to isolate selenium-specific effects .

- Data Integration: Use multivariate analysis (PCA) to correlate reaction conditions with product distributions .

Publish raw datasets in supplementary materials to enable meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.